molecular formula C9H11N5O5 B14444570 2,4-Dinitrophenyl-beta-alanine hydrazide CAS No. 77318-34-4

2,4-Dinitrophenyl-beta-alanine hydrazide

Cat. No.: B14444570
CAS No.: 77318-34-4
M. Wt: 269.21 g/mol
InChI Key: ZJRGMGALGXYLLC-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl-β-alanine hydrazide is a hydrazide derivative characterized by a β-alanine backbone conjugated with a 2,4-dinitrophenyl group via a hydrazide linkage. Hydrazides are widely utilized in corrosion inhibition , biochemical labeling , and pharmaceutical development . The 2,4-dinitrophenyl moiety, known for its electron-withdrawing properties, enhances stability and reactivity, making it valuable in analytical chemistry and materials science .

Properties

CAS No.

77318-34-4

Molecular Formula

C9H11N5O5

Molecular Weight

269.21 g/mol

IUPAC Name

3-(2,4-dinitroanilino)propanehydrazide

InChI

InChI=1S/C9H11N5O5/c10-12-9(15)3-4-11-7-2-1-6(13(16)17)5-8(7)14(18)19/h1-2,5,11H,3-4,10H2,(H,12,15)

InChI Key

ZJRGMGALGXYLLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl-beta-alanine hydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with beta-alanine. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dinitrophenyl-beta-alanine hydrazide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then separated and purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl-beta-alanine hydrazide undergoes various chemical reactions, including:

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Substitution Reactions: The hydrazide group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.

    Reduction Reactions: Commonly use reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution Reactions: Often involve electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrazones: Formed from the reaction with aldehydes or ketones.

    Amino Derivatives: Formed from the reduction of nitro groups.

    Substituted Hydrazides: Formed from substitution reactions.

Scientific Research Applications

2,4-Dinitrophenyl-beta-alanine hydrazide has several applications in scientific research:

    Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl-beta-alanine hydrazide involves its interaction with specific molecular targets. For example, in the detection of carbonyl compounds, the hydrazide group reacts with the carbonyl group to form a hydrazone, which can be easily detected due to its distinct color. The nitro groups in the compound can also participate in redox reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs and Functional Hydrazides

Structural and Physicochemical Properties

The 2,4-dinitrophenyl hydrazide family includes derivatives with varying core structures, significantly affecting their physicochemical properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
(2E)-2-Butanone (2,4-dinitrophenyl)hydrazone C₁₀H₁₂N₄O₄ 252.23 Butanone backbone Analytical chemistry (chromatography)
Benzophenone (2,4-dinitrophenyl)hydrazone C₁₉H₁₄N₄O₄ 362.35 Benzophenone core UV-stability studies
(2,4-Dinitrophenyl)hydrazine C₆H₆N₄O₄ 198.14 Simple hydrazine derivative Precursor in synthesis
2,4-Dinitrophenyl-β-alanine hydrazide* C₉H₁₀N₅O₅† ~280.21 (estimated) β-alanine backbone Hypothesized: Biochemical probes, drug design N/A

*Hypothetical structure based on analogs; †Assumed formula: C₉H₁₀N₅O₅ (β-alanine: C₃H₇NO₂ + 2,4-dinitrophenylhydrazine: C₆H₆N₄O₄ – H₂O).

Key Observations :

  • The 2,4-dinitrophenyl group increases molecular weight and polarity, enhancing solubility in polar solvents compared to non-nitrated analogs .
  • β-alanine’s carboxylic acid group may improve water solubility and biocompatibility relative to aromatic or ketone-based hydrazides .
Functional Comparison with Other Hydrazide Classes
2.2.1. Corrosion Inhibition
  • Nicotine Hydrazide Derivatives : Achieve >95% inhibition efficiency in acidic media for mild steel, attributed to adsorption via lone electron pairs on N and O atoms .
  • Fatty Hydrazides : Exhibit similar efficiency (>95%) through hydrophobic tail interactions with metal surfaces .
  • 2,4-Dinitrophenyl-β-Alanine Hydrazide : While untested, the electron-deficient nitro groups may enhance adsorption on metal surfaces, but the hydrophilic β-alanine could reduce efficacy compared to hydrophobic fatty hydrazides.
2.2.3. Pharmaceutical Activity
  • Hydrazone Derivatives (5a–l) : Exhibit antibacterial activity (MIC: 8–32 µg/mL) and neuroprotective effects via MAO-B inhibition .
  • 2,4-Dinitrophenyl-β-Alanine Hydrazide : The nitro groups may confer antioxidant or antiproliferative activity, though cytotoxicity risks require evaluation.

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